molecular formula C11H16ClN B1602809 3-(m-Tolyl)pyrrolidine hydrochloride CAS No. 1187172-21-9

3-(m-Tolyl)pyrrolidine hydrochloride

Cat. No.: B1602809
CAS No.: 1187172-21-9
M. Wt: 197.7 g/mol
InChI Key: MKVSBEJOOGFDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(m-Tolyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H16ClN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tolyl group (a methyl-substituted phenyl group) attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(m-Tolyl)pyrrolidine hydrochloride typically involves the reaction of m-tolylamine with pyrrolidine under acidic conditions to form the hydrochloride salt. One common method is as follows:

    Starting Materials: m-Tolylamine and pyrrolidine.

    Reaction Conditions: The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt.

    Procedure: The m-tolylamine is added to a solution of pyrrolidine in an appropriate solvent, such as ethanol or methanol. Hydrochloric acid is then added dropwise to the mixture, and the reaction is allowed to proceed at room temperature or under reflux conditions.

    Isolation and Purification: The resulting this compound is isolated by filtration and purified by recrystallization from a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(m-Tolyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

    Substitution: The aromatic ring of the tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation).

Major Products:

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Reduced amine forms.

    Substitution: Substituted aromatic derivatives, such as nitro, halo, or sulfonyl compounds.

Scientific Research Applications

3-(m-Tolyl)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may serve as a scaffold for designing drugs with specific biological activities.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(m-Tolyl)pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The tolyl group and pyrrolidine ring can engage in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the tolyl group, used as a building block in organic synthesis.

    N-Methylpyrrolidine: A methyl-substituted derivative with different chemical properties and applications.

    Tolylpyrrolidines: Other tolyl-substituted pyrrolidines with variations in the position of the tolyl group (e.g., o-tolyl, p-tolyl).

Uniqueness: 3-(m-Tolyl)pyrrolidine hydrochloride is unique due to the specific positioning of the tolyl group on the pyrrolidine ring. This positioning can influence the compound’s reactivity, biological activity, and overall chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(3-methylphenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-9-3-2-4-10(7-9)11-5-6-12-8-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVSBEJOOGFDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598025
Record name 3-(3-Methylphenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187172-21-9
Record name 3-(3-Methylphenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(m-Tolyl)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(m-Tolyl)pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(m-Tolyl)pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(m-Tolyl)pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(m-Tolyl)pyrrolidine hydrochloride
Reactant of Route 6
3-(m-Tolyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.